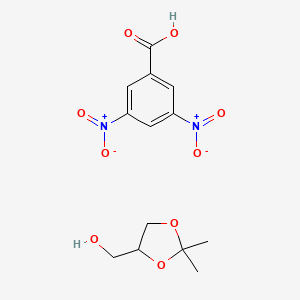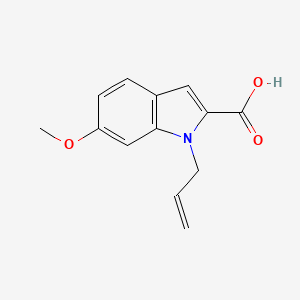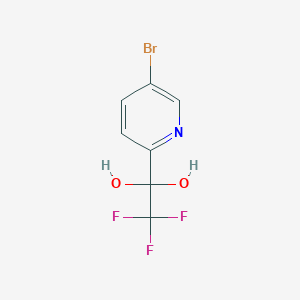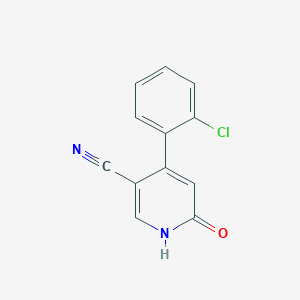
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid is a chemical entity that combines two distinct functional groups: a dioxolane ring and a dinitrobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with formaldehyde under acidic conditions to form the methanol derivative. The 3,5-dinitrobenzoic acid component can be synthesized through the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes for the benzoic acid component and controlled synthesis of the dioxolane derivative. The two components are then combined under specific conditions to yield the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methanol group in (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups in 3,5-dinitrobenzoic acid can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid is used as a reagent in organic synthesis, particularly in the formation of complex molecules through its reactive functional groups.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation-reduction reactions.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, especially in targeting specific biochemical pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group in synthetic chemistry, while the dinitrobenzoic acid moiety can participate in electron transfer reactions. The compound’s effects are mediated through its ability to undergo oxidation-reduction and substitution reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar in structure but lacks the dinitrobenzoic acid moiety.
3,5-Dinitrobenzoic acid: Contains the nitro groups but lacks the dioxolane ring.
Uniqueness
The uniqueness of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid lies in its combination of a dioxolane ring and a dinitrobenzoic acid moiety, providing a versatile platform for various chemical reactions and applications.
Propriétés
Numéro CAS |
823192-44-5 |
|---|---|
Formule moléculaire |
C13H16N2O9 |
Poids moléculaire |
344.27 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H4N2O6.C6H12O3/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-6(2)8-4-5(3-7)9-6/h1-3H,(H,10,11);5,7H,3-4H2,1-2H3 |
Clé InChI |
KYZHOUMKCXGFTK-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CO)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)

![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dithione](/img/structure/B14206487.png)

![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)
![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)



![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)
